3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an ethyl and a methyl group attached to the pyrazole ring, along with a propanoic acid moiety, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-ethyl-1-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as alkylation, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid: Similar structure but lacks the ethyl group.
3-(3-Ethyl-1-phenyl-1H-pyrazol-5-yl)propanoic acid: Contains a phenyl group instead of a methyl group.
Uniqueness: 3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring, along with the propanoic acid moiety, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(5-ethyl-2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-7-6-8(11(2)10-7)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
AZOSCELLQSWCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.